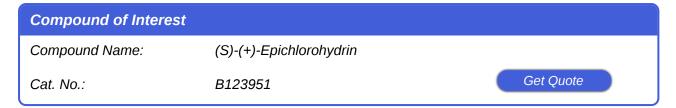


(S)-(+)-Epichlorohydrin CAS number and IUPAC name

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An In-depth Technical Guide to (S)-(+)-Epichlorohydrin

Introduction

(S)-(+)-Epichlorohydrin is a chiral epoxide that serves as a critical building block in the chemical and pharmaceutical industries.[1] Its stereospecific nature makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals such as beta-blockers and antiviral agents.[2][3] This technical guide provides a comprehensive overview of **(S)-(+)-Epichlorohydrin**, including its chemical identity, physical properties, synthesis methodologies, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The precise identification and physical characteristics of **(S)-(+)-Epichlorohydrin** are fundamental for its application in stereoselective synthesis.



Identifier	Value		
IUPAC Name	(2S)-2-(chloromethyl)oxirane[4][5]		
CAS Number	67843-74-7[4][6][7]		
Molecular Formula	C₃H₅ClO[4][6][7]		
Molecular Weight	92.52 g/mol [5][6]		
Synonyms	(S)-(+)-2-(Chloromethyl)oxirane, (S)-1-Chloro-2,3-epoxypropane, (S)-3-Chloro-1,2-propylene oxide[4]		

Table 1: Chemical Identifiers for (S)-(+)-Epichlorohydrin.

Quantitative physical and chemical data are crucial for designing reaction conditions and for safety assessments.

Property	Value	
Appearance	Colorless to light yellow liquid[8]	
Odor	Pungent, garlic-like[9]	
Density	1.183 g/mL at 25 °C[8]	
Boiling Point	92-93 °C at 360 mm Hg[8]	
Melting Point	-57 °C[8]	
Refractive Index (n ²⁰ /D)	1.438[4][8]	
Flash Point	32 °C (closed cup)	

Table 2: Physical and Chemical Properties of (S)-(+)-Epichlorohydrin.

Synthesis of (S)-(+)-Epichlorohydrin

The production of enantiomerically pure **(S)-(+)-Epichlorohydrin** is a significant area of research, moving from classical resolution of racemic mixtures to more efficient asymmetric



and biocatalytic methods.[1]

Traditional Synthesis of Racemic Epichlorohydrin

Historically, epichlorohydrin is produced as a racemic mixture from allyl chloride or glycerol.[9] [10]

- From Allyl Chloride: This two-step process involves the addition of hypochlorous acid to allyl chloride, followed by treatment with a base to form the epoxide ring.[9]
- From Glycerol: A more sustainable route, this method involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by cyclization with a base.[9]

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for pharmaceutical applications.[1] Several strategies are employed to obtain the (S)-enantiomer.

This method involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution using a Salen-Co Catalyst[11]

- Catalyst Preparation: In a round-bottom flask, add the [(S,S)-Salen-Co(II)]₂·SnCl₄ catalyst (0.01 mol).
- Reaction Setup: Add racemic epichlorohydrin (1.0 mol) and tetrahydrofuran (80 mL) to the flask. Stir the mixture at 25 °C until the catalyst is fully dissolved.
- Hydrolysis: Slowly add water (0.5 mol) to the reaction mixture.
- Reaction: Allow the reaction to proceed for 4 hours at 25 °C.
- Isolation: Following the reaction, subject the mixture to fractional distillation under vacuum at room temperature.



 Product: This process yields (S)-epichlorohydrin with an enantiomeric excess (e.e.) value of approximately 99.1%.[11]

Enzymatic methods, particularly those using halohydrin dehalogenases (HHDH), offer high enantioselectivity and operate under mild conditions.[1][12] This approach is valued for its sustainability and high theoretical yield.[12]

Experimental Protocol: Biosynthesis using Immobilized Halohydrin Dehalogenase[12]

- Enzyme Immobilization: Immobilize the HheC (P175S/W249P) variant of halohydrin dehalogenase on an A502Ps resin.
- Aqueous System Reaction:
 - Prepare a reaction mixture containing 1,3-dichloro-2-propanol (1,3-DCP) at a concentration of 20 mM in an aqueous buffer.
 - Add the immobilized HheC enzyme to the mixture.
 - Incubate the reaction under controlled temperature and pH.
 - This system can achieve a yield of 83.78% with a 92.53% enantiomeric excess (e.e.) of (S)-epichlorohydrin.[12]
- Non-Aqueous System Reaction (for higher enantioselectivity):
 - Use water-saturated ethyl acetate as the solvent and reaction phase.
 - Conduct the bioconversion with the immobilized HheC and 1,3-DCP.
 - This system can yield (S)-epichlorohydrin with an enantiomeric excess greater than 98% and a conversion rate of 52.34%.[12]
- Product Isolation: Isolate the (S)-epichlorohydrin from the reaction mixture using standard extraction and distillation techniques.

Table 3: Comparison of Synthesis Methods for (S)-(+)-Epichlorohydrin.



Method	Starting Material	Key Reagent/Catal yst	Typical Yield	Enantiomeric Excess (e.e.)
Hydrolytic Kinetic Resolution	Racemic Epichlorohydrin	(S,S)-Salen-Co Complex + Water	~41%[11]	>99%[11]
Biocatalysis (Aqueous)	1,3-dichloro-2- propanol	Immobilized HHDH Enzyme	~84%[12]	~93%[12]
Biocatalysis (Non-Aqueous)	1,3-dichloro-2- propanol	Immobilized HHDH Enzyme	~52% (conversion)[12]	>98%[12]

Applications in Drug Development

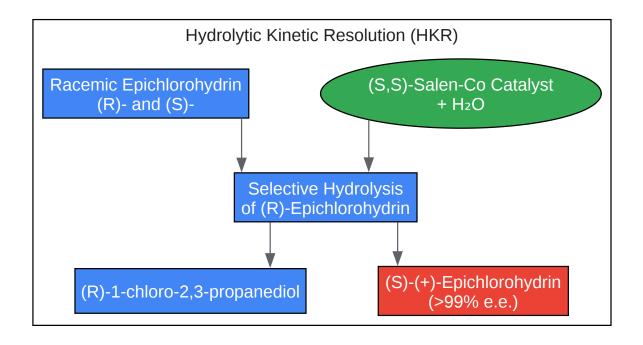
(S)-(+)-Epichlorohydrin is a cornerstone chiral intermediate in the pharmaceutical industry.[2] Its bifunctional nature, possessing both an epoxide ring and a chlorine atom, allows for versatile synthetic transformations.[2][13]

- Chiral Building Block: It is a key starting material for synthesizing optically active
 pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic
 effect.[7][14]
- Synthesis of Beta-Blockers: It is widely used in the synthesis of beta-adrenergic blockers (e.g., Propranolol, Atenolol), which are crucial for managing cardiovascular diseases.[2]
- Other Therapeutic Agents: It is utilized in the synthesis of antitumor agents like (+)-cissylvaticin, inhibitors of fatty acid oxidation, and various other complex molecules.[8]

Visualization of Synthetic Workflows

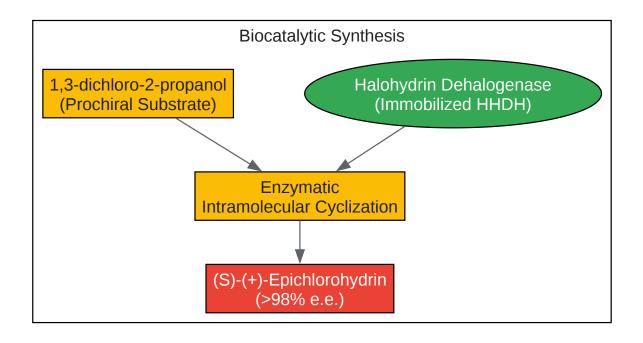
The following diagrams illustrate key synthetic pathways involving **(S)-(+)-Epichlorohydrin**.





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Caption: Workflow for Hydrolytic Kinetic Resolution of Epichlorohydrin.



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Caption: Biocatalytic route to (S)-(+)-Epichlorohydrin.

Safety and Handling

(S)-(+)-Epichlorohydrin is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazards: It is flammable, toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns, eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and respiratory protection (e.g., N95 dust mask), is mandatory.
- Storage: Store in a well-ventilated area designated for flammable liquids. The recommended storage temperature is 2°C 8°C.[6]

This guide provides essential technical information for professionals working with **(S)-(+)- Epichlorohydrin**, highlighting its properties, synthesis, and critical role as a chiral synthon in modern chemistry and drug development.

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